molecular formula C15H13NO5 B8796992 Methyl 4-(benzyloxy)-3-nitrobenzoate CAS No. 135328-57-3

Methyl 4-(benzyloxy)-3-nitrobenzoate

Cat. No.: B8796992
CAS No.: 135328-57-3
M. Wt: 287.27 g/mol
InChI Key: MIJSBCQXHMDVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(benzyloxy)-3-nitrobenzoate is an aromatic ester featuring a benzyloxy group at the para position (C4) and a nitro group at the meta position (C3) of the benzoate backbone. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing (nitro) and protecting (benzyloxy) groups. Its synthesis typically involves nucleophilic substitution reactions, such as the benzylation of methyl 4-hydroxy-3-nitrobenzoate under basic conditions .

Properties

CAS No.

135328-57-3

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

methyl 3-nitro-4-phenylmethoxybenzoate

InChI

InChI=1S/C15H13NO5/c1-20-15(17)12-7-8-14(13(9-12)16(18)19)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

MIJSBCQXHMDVBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of methyl 3-nitrobenzoate derivatives allows for nuanced comparisons. Key analogs are categorized below:

2.1. Positional Isomers
Compound Name Substituents (Position) Molecular Formula MW (g/mol) Key Properties/Applications Reference
Methyl 3-(benzyloxy)-4-nitrobenzoate C3: benzyloxy; C4: nitro C₁₅H₁₃NO₅ 287.27 Higher polarity (PSA = 81.35); used in crystallography studies
Methyl 4-(benzyloxy)-3-nitrobenzoate C4: benzyloxy; C3: nitro C₁₅H₁₃NO₅ 287.27 Lower LogP (3.48); intermediate in drug synthesis

Key Differences : Positional isomerism significantly impacts electronic distribution and solubility. The nitro group at C3 (meta to ester) in the target compound reduces steric hindrance compared to the C4-nitro isomer, favoring reactivity in coupling reactions .

2.2. Functional Group Variations
Compound Name Substituents (Position) Molecular Formula MW (g/mol) Key Properties/Applications Reference
Methyl 4-(cyclohexylamino)-3-nitrobenzoate C4: cyclohexylamino; C3: nitro C₁₄H₁₇N₂O₄ 293.30 Enhanced solubility (amine group); ferroptosis inhibitor precursor
Methyl 4-(benzylamino)-3-nitrobenzoate C4: benzylamino; C3: nitro C₁₅H₁₄N₂O₄ 286.29 Higher LogP (3.48); potential bioactivity
Methyl 4-(1-hydroxyethyl)-3-nitrobenzoate C4: hydroxyethyl; C3: nitro C₁₀H₁₀N₂O₅ 238.19 Hydrophilic (PSA = 96.33); synthetic intermediate for antibiotics

Key Differences: Replacing benzyloxy with amino or hydroxy groups alters polarity and biological activity. For instance, the cyclohexylamino derivative (LogP ~2.8) exhibits better membrane permeability than the benzyloxy analog, making it suitable for CNS drug candidates .

2.3. Substituent Additions
Compound Name Substituents (Position) Molecular Formula MW (g/mol) Key Properties/Applications Reference
Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate C4: benzyloxy; C5: methoxy; C2: nitro C₁₆H₁₅NO₇ 333.29 Enhanced steric hindrance; photolabile protecting groups
3-Methoxy-4-nitrobenzoic acid C3: methoxy; C4: nitro; free carboxylic acid C₈H₇NO₅ 197.15 Acidic (pKa ~2.5); precursor for ester synthesis

Key Differences : Additional substituents (e.g., methoxy) increase steric bulk, reducing reaction rates in nucleophilic substitutions. The free carboxylic acid derivative (3-methoxy-4-nitrobenzoic acid) is more water-soluble but less reactive in esterification .

Physicochemical Properties

Compound Name LogP PSA (Ų) Solubility Reactivity Profile Reference
This compound 3.48 81.35 Low in water Electrophilic at nitro group
Methyl 3-(benzyloxy)-4-nitrobenzoate 3.48 81.35 Low in water Susceptible to nucleophilic attack
3-Methoxy-4-nitrobenzoic acid 1.72 96.33 Moderate in water Acid-catalyzed esterification

Key Trends : Higher PSA correlates with improved aqueous solubility. Nitro groups enhance electrophilicity, facilitating reductions to amines for further derivatization .

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